Diclazuril sodium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

112209-99-1 |

|---|---|

分子式 |

C17H8Cl3N4NaO2 |

分子量 |

429.6 g/mol |

IUPAC 名称 |

sodium 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2-diaza-4-azanidacyclohex-6-en-2-yl)phenyl]acetonitrile |

InChI |

InChI=1S/C17H9Cl3N4O2.Na/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24;/h1-6,8,12H,(H,23,25,26);/q;+1/p-1 |

InChI 键 |

HMGDHGGCYNUBOJ-UHFFFAOYSA-M |

规范 SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)[N-]C(=O)C=N3)Cl)Cl.[Na+] |

产品来源 |

United States |

Foundational & Exploratory

Diclazuril Sodium: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril sodium is the sodium salt of Diclazuril, a potent synthetic anticoccidial agent belonging to the benzeneacetonitrile class of compounds. It is widely utilized in the veterinary field for the prevention and treatment of coccidiosis in poultry and other livestock. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for this compound, intended to support research and development activities.

Chemical Properties and Structure

This compound is a derivative of its parent compound, Diclazuril. The addition of sodium enhances its solubility, which can be advantageous for certain formulations.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Diclazuril and its sodium salt. Data for Diclazuril is more readily available and is presented here as a primary reference.

| Property | Value | Source(s) |

| Chemical Name | sodium;2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile | [1] |

| CAS Number | 112209-99-1 | [2][3] |

| Molecular Formula | C₁₇H₈Cl₃N₄NaO₂ | [1][2] |

| Molecular Weight | 430.63 g/mol | [2] |

| Appearance | Typically exists as a solid at room temperature.[2] Diclazuril (parent) is a slightly yellow to beige powder. | [4] |

| Solubility | This compound: May be soluble in DMSO, H₂O, and Ethanol.[2] Diclazuril (parent): Very low aqueous solubility (<1 mg/L).[4] Soluble in DMSO (16 mg/mL).[5][6] Insoluble in water and ethanol.[5] | [2][4][5][6] |

| Melting Point (Diclazuril) | 290.5 °C - 297 °C (with decomposition) | [4][7][8] |

| pKa (Diclazuril) | 5.92 | [4] |

| Log P (Diclazuril) | 4.41 (at pH 7.03) | [4] |

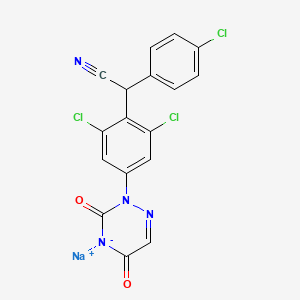

Chemical Structure

The chemical structure of this compound is characterized by a central benzeneacetonitrile core with chloro- and triazinedione functional groups.

Experimental Protocols

The analysis of this compound in various matrices is crucial for quality control, residue monitoring, and research. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Determination of Diclazuril by Reversed-Phase HPLC

This protocol is a generalized procedure based on published methods for the determination of Diclazuril.

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

2. Reagents and Materials:

-

Acetonitrile (HPLC grade).

-

Phosphoric acid.[7]

-

Water (HPLC grade).

-

Diclazuril reference standard.

-

Methanol (for extraction).[9]

-

Dimethylformamide (DMF) (for sample dissolution).[7]

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and 0.2% phosphoric acid.[7] The exact ratio may need optimization.

-

Flow Rate: 1.2 mL/min.[7]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

4. Standard Solution Preparation:

-

Prepare a stock solution of Diclazuril reference standard in a suitable solvent such as DMF.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve. The linearity range is typically between 1-200 µg/mL.[7]

5. Sample Preparation (e.g., from a feed premix):

-

A known amount of the sample is extracted with acidified methanol.[9]

-

The extract may be purified using solid-phase extraction (SPE) with a C18 cartridge.[10]

-

The eluate is evaporated to dryness and the residue is redissolved in a known volume of DMF or the mobile phase.[9][10]

6. Analysis:

-

Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Identify the Diclazuril peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Diclazuril in the sample using the calibration curve.

Mechanism of Action

Diclazuril exerts its anticoccidial effect by interfering with the intracellular development of Eimeria species, the protozoan parasites responsible for coccidiosis. It is effective against both the asexual (schizogony) and sexual (gametogony) stages of the parasite's life cycle.[3][11]

A key aspect of Diclazuril's mechanism of action involves the parasite's glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Research has shown that treatment with Diclazuril leads to an increased expression and subsequent translocation of GAPDH into the nucleus of the parasite's cells (merozoites).[4][12] This nuclear accumulation of GAPDH is associated with the induction of apoptosis, or programmed cell death, in the parasite.[4][12]

Synthesis Overview

The synthesis of Diclazuril is a multi-step process that typically starts from aromatic precursors. While detailed industrial protocols are proprietary, the general synthetic route involves the following key transformations.

A common starting material is 2,6-dichloro-4-nitroaniline or 3,4,5-trichloronitrobenzene.[13] These precursors undergo a series of reactions including diazotization, substitution, and reduction to form a key intermediate.[13] This intermediate is then further modified through coupling and cyclization reactions to yield the final Diclazuril molecule.[13] The synthesis of this compound is achieved by reacting Diclazuril with a sodium base, such as sodium hydroxide, in a 1:1 molar ratio.[14]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. nbinno.com [nbinno.com]

- 3. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase involved in diclazuril-induced apoptosis in Eimeria tenella (E. tenella) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella [frontiersin.org]

- 6. Page loading... [wap.guidechem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. biovet.com [biovet.com]

- 12. Nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase involved in diclazuril-induced apoptosis in Eimeria tenella (E. tenella) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diclazuril [sitem.herts.ac.uk]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Diclazuril Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril sodium is a potent anticoccidial agent widely utilized in the veterinary field for the control and prevention of coccidiosis in poultry and other livestock. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, experimental evaluation, and key efficacy data, tailored for professionals in research and drug development.

Core Chemical and Physical Data

A summary of the essential chemical and physical properties of this compound is presented below.

| Property | Value | Citation(s) |

| CAS Number | 112209-99-1 | [1] |

| Molecular Formula | C₁₇H₈Cl₃N₄NaO₂ | |

| Molecular Weight | 429.6 g/mol | [2] |

Mechanism of Action: Inducing Apoptosis in Eimeria

Diclazuril exerts its anticoccidial effect through a multifaceted mechanism that ultimately induces apoptosis, or programmed cell death, in the Eimeria parasite. Key pathways involved include the disruption of cellular metabolism and the cell cycle.

Apoptosis Induction via GAPDH Nuclear Translocation

One of the primary mechanisms involves the upregulation and subsequent nuclear translocation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). In healthy cells, GAPDH is a key enzyme in glycolysis, residing in the cytoplasm. However, upon exposure to Diclazuril, Eimeria tenella merozoites exhibit a significant increase in GAPDH expression.[1] This is followed by the migration of GAPDH into the nucleus.[1][3] The nuclear accumulation of GAPDH is associated with a decrease in its glycolytic activity and the activation of an intrinsic apoptotic pathway.[1] This pathway is characterized by the activation of caspase-9 and subsequently caspase-3, leading to the execution of apoptosis.[1]

Disruption of the Cell Cycle via CDK Inhibition

Diclazuril has also been shown to affect the cell cycle of Eimeria tenella. Studies have demonstrated that treatment with diclazuril leads to a decrease in the expression of CDK-related kinase 2 (EtCRK2) at both the mRNA and protein levels.[4] Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and ultimately prevent parasite proliferation.

Experimental Protocols for Efficacy Evaluation

The evaluation of anticoccidial drugs like Diclazuril typically follows standardized experimental protocols to ensure the reliability and reproducibility of the results. The World Association for the Advancement of Veterinary Parasitology (WAAVP) provides comprehensive guidelines for these studies.[5]

General Experimental Workflow

A typical workflow for assessing the efficacy of an anticoccidial agent is outlined below.

Key Methodologies

-

Animal Model: Day-old broiler chickens are commonly used.[6] They are housed in a controlled environment to prevent accidental infection.

-

Experimental Groups: A typical study includes a non-infected, non-treated control group; an infected, non-treated control group; and one or more infected groups treated with different concentrations of the test substance (e.g., Diclazuril).[6]

-

Infection: Birds are orally inoculated with a known number of sporulated Eimeria oocysts. The species of Eimeria used depends on the target of the study (e.g., E. tenella, E. acervulina, E. maxima).[7]

-

Parameters for Efficacy Assessment:

-

Weight Gain: A key indicator of the drug's ability to prevent the negative effects of coccidiosis on growth.[2]

-

Lesion Scoring: Post-mortem examination of the intestines to score the severity of lesions caused by the parasite. This is a primary measure of efficacy.[2]

-

Oocyst Shedding: Quantification of the number of oocysts shed in the feces, which indicates the drug's ability to inhibit parasite replication.[2]

-

Anticoccidial Index (ACI): A composite score that combines data on survival rate, weight gain, lesion scores, and oocyst values to provide an overall measure of efficacy.[8]

-

Quantitative Efficacy Data

Numerous studies have demonstrated the high efficacy of Diclazuril against various Eimeria species in chickens. The following table summarizes key findings from selected studies.

| Eimeria Species | Diclazuril Concentration (ppm in feed) | Key Findings | Citation(s) |

| E. tenella | 0.5 | Almost completely effective in preventing lesions. | [2] |

| E. acervulina | 0.5 | Almost completely effective in preventing lesions. | [2] |

| E. mitis | 0.5 | Almost completely effective in preventing lesions. | [2] |

| E. brunetti | 1.0 | Better prevention of lesions compared to 0.5 ppm. | [2] |

| E. maxima | 0.5 - 1.5 | Significantly reduced lesion and dropping scores; almost complete prevention of oocyst shedding. | [2] |

| E. necatrix | 1.0 | Necessary for full protection of weight gain. | [2] |

| Mixed Infection | 1.0 | Highly efficacious in shuttle programs. | [7] |

Conclusion

This compound remains a cornerstone in the control of avian coccidiosis. Its well-defined mechanism of action, involving the induction of apoptosis in Eimeria parasites, and its proven efficacy at low concentrations make it a valuable tool for maintaining animal health and productivity. The standardized protocols for its evaluation ensure a robust assessment of its anticoccidial activity, providing reliable data for researchers and drug development professionals.

References

- 1. Nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase involved in diclazuril-induced apoptosis in Eimeria tenella (E. tenella) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticoccidial efficacy of diclazuril against recent field isolates of Eimeria from commercial poultry farms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase involved in diclazuril-induced apoptosis in Eimeria tenella (E. tenella) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diclazuril-induced expression of CDK-related kinase 2 in the second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticoccidial efficacy of diclazuril on experimentally Eimeria tenella infected broiler chickens [bvmj.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. USING OF DICLAZURIL IN ATTENUATION OF EIMERIA SPECIES FOR INDUCTION OF PROTECTIVE IMMUNITY AGAINST COCCIDIOSIS IN LAYER CHICKS [avmj.journals.ekb.eg]

The Discovery and Development of Diclazuril: A Technical Guide to a Potent Anticoccidial Agent

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diclazuril stands as a significant milestone in the control of coccidiosis, a pervasive and economically detrimental parasitic disease in livestock, particularly poultry. Developed by Janssen Pharmaceutica, this synthetic benzeneacetonitrile derivative, belonging to the triazinone family, exhibits broad-spectrum efficacy against multiple species of Eimeria. This in-depth technical guide chronicles the discovery and history of Diclazuril, detailing its synthesis, mechanism of action, pivotal experimental evaluations, and the emergence of resistance. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, this guide employs Graphviz visualizations to elucidate the synthesis pathway and the current understanding of its molecular mechanism of action.

Introduction: The Quest for an Effective Coccidiostat

Avian coccidiosis, caused by protozoan parasites of the genus Eimeria, has long been a major challenge to the poultry industry, leading to significant economic losses through mortality, reduced weight gain, and poor feed conversion. The continuous and intensive use of anticoccidial drugs has inevitably led to the development of drug-resistant parasite strains, necessitating the discovery of new chemical entities with novel modes of action. It was in this context that Diclazuril emerged as a promising and potent anticoccidial agent.

Diclazuril is a synthetic compound with the chemical name 2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-benzeneacetonitrile[1]. Its development marked a new era in coccidiosis control due to its high efficacy at very low concentrations in feed and its distinct mechanism of action compared to existing ionophores and chemical coccidiostats[2].

The Discovery and History of Diclazuril

Diclazuril was developed by Janssen Pharmaceutica in Belgium and was first launched in Europe in 1992[3]. It is a triazinone antiprotozoal that is effective against a range of protozoan parasites including Isospora spp., Toxoplasma gondii, and most notably, Eimeria spp[4][5]. Initially approved for controlling coccidiosis in poultry, its application has since expanded to include treatment for coccidiosis in lambs and calves, and for Equine Protozoal Myeloencephalitis (EPM) caused by Sarcocystis neurona in horses[4][5].

Physicochemical Properties

Diclazuril is a white solid with a molecular weight of 407.64 g/mol and a molecular formula of C17H9Cl3N4O2[6][7]. It is characterized by its poor solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide[6][8]. This low aqueous solubility has led to the development of various formulations, including suspensions and nanoemulsions, to improve its bioavailability for administration in drinking water[8][9][10]. The compound is chemically stable under normal conditions[11].

Synthesis of Diclazuril

The synthesis of Diclazuril is a multi-step process that has been reported to start from either 2,6-dichloro-4-nitroaniline or 3,4,5-trichloronitrobenzene[3][12]. A common pathway involves the initial synthesis of 3,4,5-trichloronitrobenzene from 2,6-dichloro-4-nitroaniline via a Sandmeyer reaction. This is followed by a series of reactions including substitution, reduction, and cyclization to yield the final Diclazuril molecule[3][13][14].

Mechanism of Action

Diclazuril is active against the intracellular developmental stages of coccidia, specifically targeting schizogony and gametogony[2]. Histological studies have revealed that treatment with Diclazuril leads to extensive degenerative changes in the first and second-generation schizonts, characterized by a loss of internal structure, the appearance of intracytoplasmic vacuoles, and incomplete merogony[2][15]. Similar degenerative effects are observed in microgametocytes and macrogametocytes[15][16].

While the exact molecular mechanism was initially unknown, recent research has begun to shed light on specific targets within the parasite. One study has shown that Diclazuril can inhibit the activities of the Eimeria tenella actin depolymerizing factor (EtADF), a protein crucial for the parasite's motility and host cell invasion by regulating actin dynamics[17]. Other studies suggest that Diclazuril affects the expression of key enzymes such as cyclin-dependent kinase-related kinase 2 (EtCRK2) and enolase, which are vital for the parasite's life cycle and metabolism[9][16].

Efficacy and Performance Data

The efficacy of Diclazuril has been demonstrated in numerous battery and floor-pen trials against a wide range of pathogenic Eimeria species. It has proven effective at preventing mortality, reducing lesion scores, and allowing for normal weight gain and productivity in broiler chickens at dietary concentrations as low as 0.5 to 1 ppm[18][19][20].

Table 1: Summary of Diclazuril Efficacy in Broiler Chickens from Floor-Pen Trials

| Eimeria Species Challenge | Diclazuril Dose (ppm) | Outcome Compared to Infected, Unmedicated Control | Reference |

| E. tenella, E. acervulina | 1, 5, 10 | Suppressed mortality and lesion scores. Weight gain and feed conversion comparable to uninfected controls. | [21] |

| E. necatrix, E. brunetti | 1, 5, 10 | Suppressed mortality and lesion scores. Weight gain and feed conversion comparable to uninfected controls. | [21] |

| Mixed species infection | 0.5, 0.75, 1, 2 | High anticoccidial activity, preventing mortality, reducing lesion scores, and allowing normal weight gain. Performance comparable to salinomycin (60 ppm) and lasalocid (90 ppm). | [18][20] |

| Mixed field isolates | 1.0 | Considered the optimal dose to prevent coccidiosis caused by six major species. | [4] |

| E. tenella | 0.1 | Excellent anticoccidial activity. | [22] |

Table 2: Quantitative Efficacy Data of Diclazuril Against Eimeria Infection in Broilers

| Treatment Group | Mortality (%) | Mean Lesion Score | Oocyst Shedding (Oocysts/gram) | Body Weight Gain (g) | Feed Conversion Ratio | Reference |

| Infected, Unmedicated | 12.9 | High (not specified) | High (not specified) | Significantly lower | Significantly poorer | [23] |

| Infected + Diclazuril (0.5 ppm) | 1.41 | Reduced by 78% | Significantly reduced | Significantly improved | Significantly improved | [23] |

| Infected + Diclazuril (1.0 ppm) | 0.85 | Reduced by 81% | Significantly reduced | Significantly improved | Significantly improved | [23] |

| Infected + Diclazuril (1.5 ppm) | 0.63 | Reduced by 82% | Significantly reduced | Significantly improved | Significantly improved | [23] |

Table 3: In Vitro Efficacy of Diclazuril

| Assay Type | Eimeria Species | IC50 Value (mg/mL) | Reference |

| Oocyst Sporulation Inhibition | Eimeria spp. (from goats) | 0.078 | [24] |

Experimental Protocols

The evaluation of anticoccidial drugs like Diclazuril follows standardized experimental protocols to ensure the reliability and reproducibility of results. Below are generalized methodologies for key in vivo and in vitro experiments.

In Vivo Efficacy Trial in Broiler Chickens

This protocol is a composite based on methodologies described in multiple efficacy studies[12][19][21][25].

-

Animal Model: Day-old broiler chicks (e.g., Cobb, Hubbard) are raised in a coccidia-free environment to ensure they are naive to infection[21][25].

-

Housing: Chicks are housed in floor pens with fresh litter or in battery cages, depending on the trial design.

-

Diet: A standard, unmedicated (coccidiostat-free) broiler starter or grower mash is provided ad libitum.

-

Experimental Groups: A typical design includes:

-

Uninfected, Unmedicated Control (Negative Control)

-

Infected, Unmedicated Control (Positive Control)

-

Infected, Diclazuril-Treated Groups (at various dosages)

-

Infected, Reference Drug-Treated Group (e.g., Salinomycin, Toltrazuril)

-

-

Infection: At approximately 14 days of age, chicks in the infected groups are orally inoculated with a suspension containing a known number of sporulated oocysts of one or more pathogenic Eimeria species (e.g., E. tenella, E. acervulina, E. maxima)[12][25].

-

Drug Administration: Diclazuril is incorporated into the feed or drinking water at specified concentrations (e.g., 0.5, 1.0, 1.5 ppm) and provided for the duration of the experiment.

-

Data Collection (typically 5-7 days post-infection):

-

Performance: Body weight gain and feed conversion ratio are calculated.

-

Mortality: Coccidiosis-specific mortality is recorded daily.

-

Lesion Scoring: A subset of birds from each group is euthanized, and specific sections of the intestine are examined for gross lesions. Lesions are scored on a scale of 0 (no lesions) to 4 (most severe lesions), according to the Johnson and Reid method[2][18][26][27].

-

Oocyst Counting: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined using a quantitative flotation method, most commonly the McMaster technique[1][28][29][30][31].

-

Oocyst Sporulation Inhibition Assay (In Vitro)

This protocol is based on the methodology described by Noack et al. (2019) and applied in a study evaluating bromelain and Diclazuril[24].

-

Oocyst Collection: Unsporulated oocysts are recovered from the feces of infected animals and purified.

-

Treatment Solutions: Diclazuril is dissolved (typically in DMSO) and then diluted to various concentrations in a 2.5% potassium dichromate solution, which facilitates sporulation.

-

Incubation: A known number of unsporulated oocysts are suspended in the different Diclazuril concentrations and in a drug-free control solution.

-

Aeration and Sporulation: The suspensions are incubated at room temperature (e.g., 25-28°C) with aeration for 48-72 hours to allow for sporulation.

-

Evaluation: A sample from each treatment is examined under a microscope. At least 100 oocysts are counted, and the percentage of sporulated versus unsporulated oocysts is determined.

-

Analysis: The percentage of sporulation inhibition is calculated for each concentration relative to the control. The 50% inhibitory concentration (IC50) is then determined using probit analysis.

Development of Resistance

As with all anticoccidial drugs, the extensive use of Diclazuril has led to the emergence of resistant Eimeria field isolates. Resistance to Diclazuril was first reported in Brazil in the early 1990s, shortly after its introduction[27]. Studies have shown that resistance can be induced experimentally by serially passaging sensitive strains in chickens medicated with increasing concentrations of the drug[32]. The development of resistance varies by Eimeria species and is influenced by the extent of drug usage and the type of anticoccidial program employed (e.g., shuttle or rotation programs)[21][27]. Interestingly, research has also shown that switching from in-feed anticoccidials to a live coccidial vaccine program can lead to a measurable increase in the sensitivity of field isolates to Diclazuril[3].

Conclusion

Diclazuril represents a pivotal development in the chemotherapy of coccidiosis. Its discovery by Janssen Pharmaceutica provided a highly potent, broad-spectrum anticoccidial with a novel mechanism of action. Its efficacy at low dosage levels has made it a valuable tool for the poultry industry and beyond. The accumulated body of research, from initial dose-titration studies to detailed molecular investigations, provides a comprehensive understanding of its properties. However, the emergence of resistance underscores the importance of strategic use and continued research into new control methods and a deeper understanding of the molecular basis of resistance. This technical guide serves as a consolidated resource for professionals engaged in the ongoing effort to combat parasitic diseases in veterinary medicine.

References

- 1. vetlexicon.com [vetlexicon.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Page loading... [guidechem.com]

- 4. Anticoccidial efficacy of diclazuril against recent field isolates of Eimeria from commercial poultry farms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mixlab.com [mixlab.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Diclazuril - Wikipedia [en.wikipedia.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]

- 10. CN106474055B - A new formulation of diclazuril solution and preparation method thereof - Google Patents [patents.google.com]

- 11. msd.com [msd.com]

- 12. researchgate.net [researchgate.net]

- 13. CN104098521B - The preparation method of diclazuril and Isotopic Internal Standard D4-diclazuril - Google Patents [patents.google.com]

- 14. CN104447597A - Preparation method for diclazuril - Google Patents [patents.google.com]

- 15. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of diclazuril on the expression of enolase in second-generation merozoites of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of diclazuril acting on actin depolymerizing factor against Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. poultrycontent.ceva.com [poultrycontent.ceva.com]

- 19. researchgate.net [researchgate.net]

- 20. Diclazuril, a new broad-spectrum anticoccidial for chickens. 3. Floor-pen trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Diclazuril, a new broad spectrum anticoccidial drug in chickens. 1. Dose titration studies and pilot floor pen trials [pubmed.ncbi.nlm.nih.gov]

- 22. Investigation for the characteristic anticoccidial activity of diclazuril in battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anticoccidial efficacy of drinking water soluble diclazuril on experimental and field coccidiosis in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. veterinaryworld.org [veterinaryworld.org]

- 25. evmspj.journals.ekb.eg [evmspj.journals.ekb.eg]

- 26. gob.mx [gob.mx]

- 27. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]

- 28. m.youtube.com [m.youtube.com]

- 29. Quantitative Faecal Flotation - McMaster Egg Counting Technique - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]

- 30. McMaster egg counting technique: Principle [rvc.ac.uk]

- 31. magonlinelibrary.com [magonlinelibrary.com]

- 32. eliasnutri.wordpress.com [eliasnutri.wordpress.com]

Diclazuril Sodium: An In-Depth Technical Guide on its Efficacy and Mechanism of Action Against the Coccidial Life Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the health and productivity of livestock, particularly poultry. Diclazuril, a benzeneacetonitrile compound, and its sodium salt, are potent anticoccidial agents widely used for the control and prevention of this disease. This technical guide provides a comprehensive overview of the effects of diclazuril sodium on the life cycle of coccidia, detailing its mechanism of action, summarizing quantitative efficacy data, and outlining key experimental protocols for its evaluation.

Introduction

Diclazuril is a synthetic anticoccidial that exhibits a cidal effect against various intracellular stages of Eimeria species. Its primary mode of action is the disruption of the parasite's life cycle, which is divided into two main phases: schizogony (asexual reproduction) and gametogony (sexual reproduction), both of which occur within the host, and sporogony, which occurs in the external environment. Diclazuril's efficacy against both asexual and sexual stages makes it a critical tool in managing coccidiosis.[1][2][3]

Mechanism of Action

Diclazuril's anticoccidial activity is multifaceted, primarily targeting the parasite's cellular integrity and reproductive processes.

2.1. Impact on Endogenous Stages:

Histological studies have demonstrated that diclazuril induces extensive degenerative changes in the endogenous stages of Eimeria.

-

Schizonts: Both first and second-generation schizonts are severely affected. Treatment with diclazuril leads to a loss of internal structure, the appearance of intracytoplasmic vacuoles, and incomplete merogony (the formation of merozoites).[1]

-

Merozoites: The merozoites themselves also exhibit degenerative changes, including the presence of numerous small vacuoles in their cytoplasm.[1]

-

Gametocytes: Diclazuril is also lethal to both microgametocytes and macrogametocytes. These sexual stages develop a ballooned appearance and lose their internal structure. In macrogametocytes, the development of wall-forming bodies, which are essential for the formation of the oocyst wall, is either inhibited or they disappear rapidly.[1]

2.2. Potential Molecular Target: Cyclin-Dependent Kinase 2 (CDK2)

Recent research has indicated that diclazuril may exert its effect by interfering with the parasite's cell cycle. Studies on Eimeria tenella have shown that diclazuril treatment leads to a decrease in the expression of E. tenella cyclin-dependent kinase-related kinase 2 (EtCRK2).[4][5] CDKs are crucial for regulating cell cycle progression. By downregulating EtCRK2, diclazuril may disrupt the normal reproductive cycle of the parasite, particularly during the second-generation merozoite stage.[4][6][7]

2.3. Effect on Oocyst Sporulation:

The effect of diclazuril on the exogenous stage of the life cycle, oocyst sporulation, has been investigated with some variability in results. While some studies suggest that diclazuril has a minimal direct inhibitory effect on the sporulation of shed oocysts, others indicate that it can lead to a lower percentage of sporulation for oocysts derived from treated chickens.[8][9][10] This suggests that the primary impact is on the viability of the oocysts produced by treated parasites rather than a direct effect on the sporulation process in the environment.

Quantitative Efficacy of Diclazuril

The efficacy of diclazuril has been quantified in numerous studies across different host species and Eimeria species. The following tables summarize key findings.

Table 1: Efficacy of Diclazuril against Eimeria species in Chickens

| Eimeria Species | Diclazuril Concentration | Host | Key Efficacy Measures | Reference(s) |

| E. tenella | 1 ppm (in feed) | Chickens | Complete prevention of oocyst shedding and lesion development. | [1] |

| E. tenella, E. necatrix, E. acervulina | 0.1 ppm (in feed) | Chickens | Excellent anticoccidial activity. | [11] |

| Mixed Eimeria species | 5 and 10 ppm (in drinking water) | Broiler Chickens | Significant reduction in total oocyst numbers, lesion scores, and fecal scores. | [12] |

| E. tenella | 1 ppm (in feed) | Broiler Chickens | Significant reduction in lesion scoring. | [3] |

| E. tenella | 2.5 mg/mL (nanoemulsion in drinking water) | Broiler Chickens | Similar efficacy to 10 mg/mL standard diclazuril in reducing lesion scores and oocyst shedding. | [13] |

| E. acervulina, E. tenella | Progressively increasing concentrations (up to 0.016 ppm for E. maxima) | Chickens | Development of resistance after 10 passages in E. acervulina and E. tenella. | [14] |

Table 2: Efficacy of Diclazuril against Eimeria species in Lambs

| Eimeria Species | Diclazuril Concentration | Host | Key Efficacy Measures | Reference(s) |

| E. crandallis, E. ovinoidalis | 0.25 mg/kg | Lambs | 79.7% reduction in faecal oocyst output. | [15] |

| E. crandallis, E. ovinoidalis | 1.0 mg/kg | Lambs | 97.3% reduction in faecal oocyst output. | [15] |

| E. crandallis, E. ovinoidalis | 2.0 mg/kg | Lambs | 99.4% reduction in faecal oocyst output. | [15] |

| E. crandallis, E. ovinoidalis | 4.0 mg/kg | Lambs | 99.5% reduction in faecal oocyst output. | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anticoccidial drugs. The following are outlines of key experimental protocols.

4.1. In Vitro Sporozoite Invasion and Replication Inhibition Assay

This assay is used to evaluate the direct effect of a compound on the ability of sporozoites to invade and develop within host cells.

-

Cell Culture: Madin-Darby Bovine Kidney (MDBK) cells are seeded in 96-well plates to form a confluent monolayer.[16]

-

Sporozoite Preparation: Sporozoites are purified from sporulated oocysts.[16]

-

Drug Treatment: Purified sporozoites are pre-incubated with various concentrations of this compound for 1 hour at 4°C.[16]

-

Infection: The treated sporozoites are then added to the MDBK cell monolayers to allow for invasion.[16]

-

Quantification: At different time points post-infection (e.g., 2 and 24 hours), the infected cell monolayers are lysed, and the parasite DNA is quantified using a DNA-intercalating dye (e.g., SYBR Green) and qPCR to determine the extent of invasion and replication.[16]

4.2. Oocyst Sporulation Inhibition Assay

This assay assesses the effect of a compound on the ability of unsporulated oocysts to become infective.

-

Oocyst Collection: Fresh, unsporulated oocysts are collected from the feces of infected animals.

-

Treatment: A known number of unsporulated oocysts (e.g., 10^5 oocysts/mL) are incubated in a 2.5% potassium dichromate solution containing different concentrations of this compound. A control group with no drug is also included.[9]

-

Incubation: The oocyst suspensions are incubated at room temperature (25-29°C) with adequate aeration for 48-72 hours to allow for sporulation.[9]

-

Evaluation: A sample of the oocyst suspension from each treatment group is examined under a microscope, and the percentage of sporulated oocysts is determined by counting at least 100 oocysts.

4.3. Histopathological Examination of Endogenous Stages

This method allows for the direct observation of the drug's effect on the parasite's developmental stages within the host tissue.

-

Animal Infection: Coccidia-free animals (e.g., chickens or lambs) are experimentally infected with a known number of sporulated oocysts.

-

Treatment: A treatment group receives this compound at a specified dose and schedule, while a control group remains untreated.[17]

-

Tissue Sampling: At various time points post-infection, animals from both groups are euthanized, and sections of the intestine (e.g., cecum for E. tenella) are collected.[2][17]

-

Histological Processing: The tissue samples are fixed in 10% neutral buffered formalin, dehydrated, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).[2][3]

-

Microscopic Examination: The stained tissue sections are examined under a light microscope to observe and compare the morphology and numbers of different developmental stages (schizonts, merozoites, gametocytes) in treated versus untreated animals.[1][17]

Visualizations

5.1. Coccidian Life Cycle and Diclazuril's Points of Intervention

Caption: Coccidian life cycle and the primary intervention points of diclazuril.

5.2. Experimental Workflow for In Vitro Efficacy Testing

Caption: Workflow for in vitro testing of diclazuril's effect on sporozoite invasion.

5.3. Proposed Signaling Pathway of Diclazuril Action

Caption: Proposed pathway of diclazuril's interference with the coccidial cell cycle.

Conclusion

This compound is a highly effective anticoccidial agent that disrupts the life cycle of Eimeria species at multiple endogenous stages. Its cidal action against both schizonts and gametocytes prevents the parasite from completing its reproductive cycle, thereby reducing oocyst shedding and mitigating the pathological damage to the host's intestine. The potential involvement of cyclin-dependent kinases in its mechanism of action offers a promising avenue for further research into novel anticoccidial drug development. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of diclazuril and other potential anticoccidial compounds.

References

- 1. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella [frontiersin.org]

- 3. evmspj.journals.ekb.eg [evmspj.journals.ekb.eg]

- 4. Diclazuril-induced expression of CDK-related kinase 2 in the second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. USING OF DICLAZURIL IN ATTENUATION OF EIMERIA SPECIES FOR INDUCTION OF PROTECTIVE IMMUNITY AGAINST COCCIDIOSIS IN LAYER CHICKS [avmj.journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation for the characteristic anticoccidial activity of diclazuril in battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticoccidial efficacy of drinking water soluble diclazuril on experimental and field coccidiosis in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of diclazuril nanoemulsion in control of Eimeria tenella in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eimeria tenella, E. acervulina and E. maxima: studies on the development of resistance to diclazuril and other anticoccidial drugs in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]

- 17. Histopathological observations on the activity of diclazuril (Vecoxan) against the endogenous stages of Eimeria crandallis in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Efficacy of Diclazuril Against Apicomplexan Parasites

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro activity of Diclazuril, a benzeneacetonitrile compound, against a range of clinically significant apicomplexan parasites. Diclazuril is a potent antiprotozoal agent widely utilized in veterinary medicine.[1] This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this field.

Quantitative Assessment of In Vitro Activity

The in vitro efficacy of Diclazuril has been demonstrated against several key apicomplexan parasites. The following tables summarize the quantitative data from various studies, highlighting the potent inhibitory effects of the compound at low concentrations.

Table 1: In Vitro Efficacy of Diclazuril against Toxoplasma gondii

| Host Cell Line | Parasite Strain | Diclazuril Concentration (µg/mL) | Observed Effect | Reference(s) |

| Human Foreskin Fibroblasts | RH | 0.005 | >97% reduction in tachyzoite counts | [2] |

| Human Foreskin Fibroblasts | RH, GT-1, WTD-3 | 1.0 | Interference with endodyogeny, multinucleate stages | [3] |

| Human Foreskin Fibroblasts | Not Specified | 0.01 - 10.0 | >99% reduction in tachyzoite counts after 3 days | [2] |

Table 2: In Vitro Efficacy of Diclazuril against Other Apicomplexan Parasites

| Parasite Species | Host Cell Line | Diclazuril Concentration (µg/mL) | Observed Effect | Reference(s) |

| Sarcocystis neurona | Bovine Turbinate Cells | Not Specified | >80% inhibition of merozoite production | [4] |

| Sarcocystis falcatula | Bovine Turbinate Cells | Not Specified | >80% inhibition of merozoite production | [4] |

| Eimeria tenella | Not Specified (in vitro) | High (unspecified) | High anticoccidial effect demonstrated | [5] |

Note: While Diclazuril is a potent agent against Eimeria species, most quantitative data comes from in vivo studies where concentrations are measured in ppm in feed.[4][6] In vitro studies confirm high efficacy, but specific IC50 values are not as commonly reported in the provided literature.

Postulated Mechanism of Action

The precise mechanism of action for Diclazuril is not fully elucidated, but research points to its interference with critical cellular processes in the parasite, particularly cell division and the function of the apicoplast.

Diclazuril is active against the intracellular developmental stages of coccidia, specifically during schizogony and gametogony.[7] In Toxoplasma gondii, it disrupts the process of endodyogeny, where two daughter cells are formed within a mother cell. This interference leads to the formation of abnormal, multinucleated meronts and ultimately blocks the production of new tachyzoites.[3] Similarly, in Eimeria tenella, the compound induces severe degenerative changes in both first and second-generation schizonts, characterized by vacuolization and a loss of internal structure.[7][8] The drug is also effective against the sexual stages (gametocytes) of E. tenella.[8]

At the molecular level, it is hypothesized that Diclazuril may target the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival, and/or mitochondrial function.[9] More recent studies in E. tenella suggest that Diclazuril treatment can downregulate the expression of key enzymes, such as enolase, which is crucial for the parasite's glycolytic pathway and energy production.[10] Another potential target is the cyclin-dependent kinase-related kinase 2 (EtCRK2), where decreased expression was observed following Diclazuril treatment.[1]

Figure 1: Postulated mechanism of Diclazuril action on apicomplexan parasites.

Common Experimental Protocols for In Vitro Assessment

The evaluation of Diclazuril's in vitro activity typically involves a series of standardized procedures designed to quantify its effect on parasite proliferation within a host cell culture system.

3.1 Host Cell and Parasite Cultivation A foundational step is the maintenance of a suitable host cell line. Commonly used lines include human foreskin fibroblasts (HFF), bovine turbinate (BT) cells, and Madin-Darby canine kidney (MDCK) cells.[2][4][11] Cells are cultured to form a confluent monolayer in microtiter plates or flasks. Concurrently, the target apicomplexan parasites (e.g., T. gondii tachyzoites, C. parvum sporozoites) are harvested and purified from infected animals or previous cell cultures.[2][11]

3.2 Infection and Drug Administration The host cell monolayers are infected with a predetermined number of parasites. Following an incubation period to allow for host cell invasion, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive a vehicle (e.g., DMSO) without the active compound.[12]

3.3 Assessment of Parasite Inhibition After a defined exposure period (typically 24 to 72 hours), the efficacy of the drug is assessed.[2] Quantification methods vary depending on the parasite:

-

Direct Counting: For parasites like T. gondii, tachyzoites released into the supernatant or within host cells can be counted using a hemocytometer or by microscopic examination of stained slides.[2]

-

Microscopy: Visual assessment of the reduction in parasite-containing vacuoles or the presence of degenerated parasitic forms.[3]

-

Molecular Methods: Quantitative PCR (qPCR) can be used to measure the reduction in parasite DNA, providing a highly sensitive measure of inhibition. This is particularly useful for parasites like Cryptosporidium.[13]

Figure 2: General experimental workflow for in vitro testing of Diclazuril.

Logical Relationships in Diclazuril Activity

The administration of Diclazuril in an in vitro setting initiates a cascade of effects that are dependent on both the drug's concentration and the specific parasite being targeted. The logical flow from treatment to observable outcome underscores its potent and specific activity.

The primary event is the exposure of the intracellular parasite to Diclazuril. This leads to the disruption of one or more key molecular targets, such as the apicoplast or specific enzymes.[9][10] The consequence of this molecular inhibition manifests as a set of distinct ultrastructural and developmental defects. For coccidian parasites like Eimeria, this is observed as the degeneration of schizonts, while for Toxoplasma, it is seen as a failure of proper endodyogeny.[3][8] The ultimate, measurable outcome is the significant inhibition of parasite replication, which is the key indicator of the drug's in vitro efficacy.

Figure 3: Logical flow from Diclazuril treatment to measurable in vitro effects.

References

- 1. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]

- 2. Activity of diclazuril against Toxoplasma gondii in cultured cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrastructural effects of diclazuril against Toxoplasma gondii and investigation of a diclazuril-resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biovet.com [biovet.com]

- 8. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of diclazuril on the expression of enolase in second-generation merozoites of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Cultivation of Cryptosporidium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of Novel Anti-cryptosporidial Activities From Natural Products by in vitro High-Throughput Phenotypic Screening [frontiersin.org]

- 13. Long-term in vitro Culture of Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]

Diclazuril Sodium's Mode of Action and Molecular Targets in Protozoan Parasites: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets and mechanism of action of diclazuril, a triazine-based antiprotozoal agent, against various protozoan parasites. This document is intended for researchers, scientists, and professionals involved in drug development and parasitology.

Executive Summary

Diclazuril is a potent anticoccidial drug widely used in veterinary medicine to control infections caused by protozoan parasites of the phylum Apicomplexa, most notably Eimeria species in poultry and other livestock. While its precise molecular target is still under investigation, extensive research has elucidated its significant impact on the parasite's life cycle, particularly during the later stages of asexual and sexual development. Evidence points towards the disruption of cell division and differentiation processes, with recent studies implicating a cyclin-dependent kinase as a potential target. This guide synthesizes the current understanding of diclazuril's targets, presents quantitative efficacy data, details key experimental protocols for its study, and visualizes the associated biological pathways and research workflows.

Mechanism of Action and Identified Targets

Diclazuril's primary mode of action is the disruption of the parasite's life cycle, leading to a complete halt in oocyst excretion.[1] It is lethal to both asexual (schizonts) and sexual (gamonts) stages of Eimeria tenella.[2]

Ultrastructural Effects:

Upon treatment with diclazuril, significant ultrastructural changes are observed in the parasite. In second-generation schizonts, while early growth and nuclear division may proceed, the formation of merozoites is markedly inhibited.[3] This leads to an accumulation of subcellular organelles within the schizont, which ultimately becomes necrotic.[3] In macrogamonts, diclazuril induces dilation of the endoplasmic reticulum and disrupts the formation of wall-forming bodies.[3] In microgamonts, the normal evagination of microgametes is prevented.[3]

Potential Molecular Targets:

-

Cyclin-Dependent Kinase-Related Kinase 2 (CRK2): Studies in Eimeria tenella have shown that diclazuril treatment leads to a decrease in the mRNA and protein expression levels of EtCRK2, a cyclin-dependent kinase.[4] This suggests that diclazuril may interfere with the parasite's cell cycle regulation, leading to the observed inhibition of schizont and gamont development.

-

Apicoplast and Mitochondria: It is also hypothesized that diclazuril, like other benzeneacetonitrile compounds, may target the apicoplast and/or mitochondrial function in the parasite.[5] The apicoplast is a non-photosynthetic plastid essential for the survival of many apicomplexan parasites.

Quantitative Efficacy Data

The efficacy of diclazuril varies between different protozoan species and strains. The following table summarizes available quantitative data on its activity.

| Parasite Species | Assay Type | Metric | Value | Reference |

| Toxoplasma gondii (tachyzoites) | In vitro (human fibroblast cells) | % Reduction | >99% | [6] |

| Toxoplasma gondii (tachyzoites) | In vitro (human fibroblast cells) | % Reduction | >97% | [6] |

| Toxoplasma gondii (acute infection) | In vivo (mice) | % Protection | 90% | [7] |

| Toxoplasma gondii (acute infection) | In vivo (mice) | % Protection | 80% | [6] |

| Sarcocystis neurona | In vitro | % Inhibition | 95% | [8] |

| Eimeria field isolates (E. acervulina) | In vivo (chickens) | % Resistance | 68% | [9] |

| Eimeria field isolates (E. maxima) | In vivo (chickens) | % Resistance | 38% | [9] |

| Eimeria field isolates (E. tenella) | In vivo (chickens) | % Resistance | 23% | [9] |

| Human PXR activation | In vitro (HepG2 cells) | EC50 | 31.6 µM | [3] |

Experimental Protocols

The identification and characterization of diclazuril's targets and mechanism of action have been facilitated by a range of experimental methodologies.

In Vivo Efficacy and Anticoccidial Sensitivity Testing (AST) in Poultry

This protocol is designed to evaluate the efficacy of diclazuril against Eimeria infections in a controlled setting that mimics commercial poultry production.

-

Animal Husbandry: Day-old broiler chicks are housed in a controlled environment with ad libitum access to feed and water. Feed is specifically formulated to be free of any anticoccidial drugs.

-

Infection Model: At approximately 14 days of age, chickens are orally inoculated with a standardized dose of sporulated Eimeria oocysts.

-

Treatment Groups:

-

Group 1: Infected, untreated control.

-

Group 2: Infected, treated with diclazuril in the feed at a specified concentration (e.g., 1 ppm).

-

Group 3: Uninfected, untreated control.

-

-

Data Collection (typically 5-7 days post-infection):

-

Weight Gain: Individual bird weights are recorded at the beginning and end of the trial.

-

Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total weight gain.

-

Lesion Scoring: Birds are euthanized, and the intestines are examined for lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).

-

Oocyst Counts: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.

-

-

Efficacy Calculation: The efficacy of diclazuril is determined by comparing the weight gain, FCR, lesion scores, and oocyst counts of the treated group to the infected, untreated control group.[10]

In Vitro Drug Susceptibility Assay for Eimeria tenella

This method allows for the screening of anticoccidial compounds in a cell culture system.

-

Cell Culture: Madin-Darby Bovine Kidney (MDBK) cells are cultured in a suitable medium (e.g., Advanced Dulbecco's Modified Eagle's Medium with 2% fetal bovine serum) in multi-well plates until a confluent monolayer is formed.[2]

-

Parasite Preparation: Eimeria tenella sporozoites are excysted from sporulated oocysts and purified.

-

Drug Treatment: Sporozoites are pre-incubated with varying concentrations of diclazuril for 1 hour at 41°C.

-

Infection: The treated sporozoites are then added to the MDBK cell monolayers.

-

Quantification of Invasion and Development:

-

At various time points post-infection (e.g., 2, 24, 48 hours), the cells are harvested.

-

Parasite DNA is extracted, and the number of parasites is quantified using quantitative PCR (qPCR) targeting a specific Eimeria gene.[2]

-

The effect of diclazuril on parasite invasion and intracellular development is determined by comparing the qPCR results from treated and untreated sporozoites.

-

Transmission Electron Microscopy (TEM) of Diclazuril-Treated Parasites

TEM is used to visualize the ultrastructural changes induced by diclazuril.

-

Sample Preparation: Eimeria-infected host cells or tissues, either from in vitro cultures or in vivo studies, are collected from both diclazuril-treated and untreated groups.

-

Fixation: Samples are fixed in a solution of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., 0.1 M cacodylate buffer).

-

Post-fixation and Staining: Samples are post-fixed with osmium tetroxide and stained en bloc with uranyl acetate.

-

Dehydration and Embedding: The samples are dehydrated through a graded series of ethanol concentrations and embedded in resin.

-

Sectioning and Imaging: Ultrathin sections are cut, stained with uranyl acetate and lead citrate, and examined using a transmission electron microscope.[9]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the effect of diclazuril on the expression of specific target genes, such as EtCRK2.

-

RNA Extraction: Second-generation merozoites are harvested from the ceca of infected chickens, both from diclazuril-treated and untreated groups. Total RNA is extracted from the purified merozoites.[4]

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR: The qPCR reaction is performed using primers specific for the target gene (e.g., EtCRK2) and a reference gene (e.g., actin) for normalization. The reaction includes the cDNA template, primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, comparing the expression in the diclazuril-treated group to the untreated control group.[4]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Hypothetical pathway of diclazuril's impact on Eimeria cell cycle.

Experimental Workflow

Caption: Workflow for identifying and characterizing diclazuril's targets.

References

- 1. Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. :: Parasites, Hosts and Diseases [parahostdis.org]

- 5. A modified method for purification of Eimeria tenella sporozoites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of diclazuril against Toxoplasma gondii in cultured cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of acute Toxoplasma gondii infections in mice with diclazuril or a combination of diclazuril and pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Higher incidence of Eimeria spp. field isolates sensitive for diclazuril and monensin associated with the use of live coccidiosis vaccination with paracox-5 in broiler farms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibiotic Sensitivity Testing for Poultry [farmanimal.elanco.com]

Methodological & Application

Application Notes and Protocols for Diclazuril Sodium Administration in Poultry Feed

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril is a potent synthetic anticoccidial agent belonging to the benzeneacetonitrile class of compounds. It is widely utilized in the poultry industry for the prevention and treatment of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This document provides detailed application notes and protocols for the administration of Diclazuril in poultry feed, intended for research and drug development purposes.

Mechanism of Action

Diclazuril is effective against various intracellular stages of Eimeria species, primarily targeting the schizonts and gamonts.[1] Its mode of action involves inducing degenerative changes in these developmental stages, characterized by a loss of internal structure, the appearance of intracytoplasmic vacuoles, and incomplete merogony.[1] This ultimately disrupts the life cycle of the parasite, preventing the formation and excretion of oocysts.[2] While the precise molecular pathway is not fully elucidated, studies suggest that Diclazuril may interfere with mitochondrial function, nucleic acid synthesis, and the expression of key parasitic enzymes such as enolase and CDK-related kinase 2.[2][3][4]

Below is a conceptual diagram illustrating the known effects of Diclazuril on the Eimeria life cycle.

Caption: Conceptual diagram of Diclazuril's inhibitory action on the Eimeria life cycle.

Recommended Dosages and Administration

Diclazuril is typically administered to poultry through medicated feed for prophylactic control of coccidiosis. The recommended inclusion rate may vary depending on the target poultry species and the severity of the coccidial challenge.

| Parameter | Recommendation | Reference |

| Target Species | Broiler chickens, Chickens reared for laying, Turkeys for fattening | [5] |

| Administration Route | Oral, via medicated feed | [5] |

| Recommended Dosage (Feed) | 1 ppm (1 mg Diclazuril per kg of complete feed) | [6] |

| Alternative Dosage (Feed) | 0.8 to 1.2 mg Diclazuril per kg of complete feed | [7] |

| Administration (Water) | 0.5 - 1 mg/L in drinking water | [8][9] |

| Duration of Use (Feed) | Continuous use as the sole ration from day one to slaughter for broilers. | [10] |

Experimental Protocols

Preparation of Medicated Feed

Objective: To achieve a homogenous mixture of Diclazuril in poultry feed at the target concentration.

Materials:

-

Diclazuril premix (e.g., 0.5% concentration)[5]

-

Basal poultry feed (unmedicated)

-

A suitable quantity of feed ingredients for pre-mixing (20-25 kg)[5]

-

Industrial feed mixer

Procedure:

-

Calculate the required amount of Diclazuril premix based on the target concentration (e.g., 1 ppm) and the total amount of feed to be prepared. For a 0.5% premix to achieve 1 ppm in the final feed, 200g of premix is required per ton of feed.[5]

-

To ensure thorough dispersion, first, mix the calculated amount of Diclazuril premix with a smaller portion of feed ingredients (20-25 kg).[5]

-

Incorporate this intermediate mix into the total batch of feed in an industrial mixer.

-

Mix for a sufficient duration to ensure a homogenous distribution of the Diclazuril.

-

Collect representative samples from different locations within the mixer to verify the concentration and homogeneity of Diclazuril using an appropriate analytical method (e.g., HPLC).

Efficacy Evaluation in an Experimental Challenge Study

Objective: To evaluate the efficacy of Diclazuril in controlling coccidiosis in an experimental setting.

Caption: Experimental workflow for a Diclazuril efficacy trial in poultry.

a) Intestinal Lesion Scoring:

-

At 5-7 days post-infection, euthanize a representative number of birds from each group.

-

Examine the intestines for gross lesions characteristic of different Eimeria species.

-

Score the lesions based on a standardized scale, such as the Johnson and Reid (1970) method, which typically ranges from 0 (no lesions) to 4 (severe lesions).[3][11]

b) Oocyst Counting:

-

Collect fecal samples from each group for several consecutive days post-infection.

-

Use a quantitative technique, such as the McMaster method, to determine the number of oocysts per gram of feces.[12][13]

c) Performance Parameters:

-

Measure body weight and feed consumption to calculate body weight gain and feed conversion ratio.

Safety and Toxicity Evaluation

Objective: To assess the safety of Diclazuril administration in poultry.

Procedure:

-

Administer Diclazuril-medicated feed at the recommended dose (1x), and at multiples of the recommended dose (e.g., 3x, 5x) to different groups of birds for an extended period.[7]

-

Include a control group receiving unmedicated feed.

-

Monitor the birds daily for any signs of toxicity, including changes in behavior, feed and water intake, and mortality.[14]

-

At the end of the study, collect blood samples for hematological and serum biochemical analysis.

-

Conduct a thorough post-mortem examination, including histopathological evaluation of major organs.

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of Diclazuril in broiler chickens.

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours | Single oral dose of 1 mg/kg bw | [15] |

| Peak Plasma Concentration (Cmax) | 1.5 - 2.0 µg/mL | Single oral dose of 1 mg/kg bw | [15] |

| Elimination Half-life (t1/2) | ~50 hours | Single oral dose of 1 mg/kg bw | [15] |

| Elimination Half-life (t1/2) of S-Diclazuril | Significantly longer than R-Diclazuril | Racemic mixture administration | [16] |

| Area Under the Curve (AUC) of S-Diclazuril | Approximately 2 times that of R-Diclazuril | Racemic mixture administration | [16] |

Analytical Methods

Determination of Diclazuril in Plasma and Tissues

Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

Sample Preparation:

-

Plasma: Deproteinization with acetonitrile.[17]

-

Tissues: Homogenization and extraction with an organic solvent.[18]

Chromatographic Conditions (Example):

-

Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium acetate)[17][18]

-

Detection: Electrospray ionization in negative mode (ESI-) with multiple reaction monitoring (MRM)[17]

Validation Parameters:

-

Limit of Quantification (LOQ) in plasma: 1 ng/mL[17]

-

Limit of Detection (LOD) in plasma: 0.03 ng/mL[17]

Conclusion

These application notes and protocols provide a comprehensive guide for the scientific community to conduct research and development on Diclazuril for the control of coccidiosis in poultry. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the evaluation of efficacy, safety, and pharmacokinetic properties of Diclazuril formulations.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]

- 3. poultrycontent.ceva.com [poultrycontent.ceva.com]

- 4. Effects of diclazuril on the expression of enolase in second-generation merozoites of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biovet.com [biovet.com]

- 6. food.ec.europa.eu [food.ec.europa.eu]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. toltrazurilshop.net [toltrazurilshop.net]

- 9. Efficacy and safety of diclazuril nanoemulsion in control of Eimeria tenella in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diclazuril (DCLZ) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]

- 11. tandfonline.com [tandfonline.com]

- 12. Counting coccidial oocysts in chicken faeces: a comparative study of a standard McMaster technique and a new rapid method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. animalfeedadditive.com [animalfeedadditive.com]

- 15. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]

- 16. Pharmacokinetics, Activity, and Residue Elimination of R- and S-Diclazuril in Broiler Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Diclazuril in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril, a benzeneacetonitrile compound, is a potent anticoccidial agent widely used in veterinary medicine.[1][2] Accurate quantification of diclazuril in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, as well as for monitoring drug efficacy and safety. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection, offers a sensitive and specific method for this purpose. This document provides detailed protocols and application notes for the quantification of diclazuril in plasma using HPLC.

Principle of the Method

The method involves the extraction of diclazuril from a plasma matrix, followed by separation and quantification using a reversed-phase HPLC system. The separation is typically achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component (e.g., water or a buffer). Detection is commonly performed using a UV detector at a wavelength where diclazuril exhibits maximum absorbance (around 275-280 nm) or with a mass spectrometer for enhanced sensitivity and specificity.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove plasma proteins and other interfering substances that can affect the accuracy and longevity of the HPLC system. The choice of method depends on the required sensitivity, sample throughput, and available resources.

a) Protein Precipitation (PPT)

This is a rapid and simple method suitable for initial screening and when high sensitivity is not the primary requirement.

-

Protocol:

-

To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of cold acetonitrile.[3][4]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject a portion (e.g., 20 µL) into the HPLC system.

-

b) Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, resulting in reduced matrix effects.

-

Protocol:

-

To 500 µL of plasma, add a suitable internal standard.

-

Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

c) Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for sample concentration, leading to higher sensitivity.[3] C18 cartridges are commonly used for diclazuril extraction.[3]

-

Protocol:

-

Condition the SPE Cartridge (e.g., C18, 100 mg): Wash the cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

-

Load the Sample: Mix 1 mL of plasma with 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0). Load the diluted sample onto the conditioned cartridge at a slow, steady flow rate.

-

Wash the Cartridge: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.

-

Elute Diclazuril: Elute the retained diclazuril with 2 mL of methanol or acetonitrile into a clean collection tube.[3]

-

Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC injection.

-

HPLC-UV Method

This method is robust and widely accessible for the routine quantification of diclazuril.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: Isocratic mixture of acetonitrile and 0.2% phosphoric acid in water.[1] The exact ratio should be optimized for best separation (a starting point could be 60:40 v/v).[5]

-

Flow Rate: 1.2 mL/min.[1]

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.[5]

-

UV Detection Wavelength: 275 nm.[1]

-

LC-MS/MS Method

For higher sensitivity and specificity, an LC-MS/MS method is recommended.[3][4]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Nucleosil ODS 5 µm).[4]

-

Mobile Phase: A gradient elution using 0.01 M ammonium acetate in water (A) and acetonitrile (B).[4] The gradient program should be optimized for the specific column and system.

-

Flow Rate: 0.8 - 1.0 mL/min.[3]

-

Injection Volume: 10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3][4]

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode for enhanced specificity.[4] The precursor and product ions for diclazuril and the internal standard should be determined by direct infusion.

-

Data Presentation

The following tables summarize typical quantitative data and validation parameters from published methods.

Table 1: Comparison of Sample Preparation Methods

| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (C18) |

| Principle | Protein denaturation and removal | Adsorption and selective elution |

| Recovery | Generally lower | High (e.g., 85%)[3] |

| Cleanliness of Extract | Moderate | High |

| Throughput | High | Moderate |

| Cost | Low | High |

| Suitability | Rapid screening, high concentrations | Low concentration samples, high sensitivity required |

Table 2: HPLC-UV Method Parameters and Validation Data

| Parameter | Reported Value |

| Column | C18 (250 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile: 0.2% Phosphoric Acid[1] |

| Flow Rate | 1.2 mL/min[1] |

| Detection Wavelength | 275 nm[1] |

| Linearity Range | 1 - 200 µg/mL[1] |

| LOD | 0.25 µg/mL[1] |

| LOQ | 0.66 µg/mL[1] |

Table 3: LC-MS/MS Method Parameters and Validation Data

| Parameter | Reported Value |

| Column | Nucleosil ODS 5 µm[4] |

| Mobile Phase | Gradient of 0.01 M Ammonium Acetate and Acetonitrile[4] |

| Ionization | ESI Negative[4] |

| Detection Mode | MRM[4] |

| Linearity Range | 1 - 2000 ng/mL[4] |

| LOD | 0.03 ng/mL[4] |

| LOQ | 1 ng/mL[4] |

| Trueness (Accuracy) | Did not exceed 8.8%[4] |

| Within-run Precision | Did not exceed 10.5%[4] |

| Between-run Precision | Within 11.7%[4] |

Mandatory Visualizations

References

- 1. academic.oup.com [academic.oup.com]

- 2. Diclazuril in the horse: its identification and detection and preliminary pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijvm.org.il [ijvm.org.il]

Application Notes and Protocols for In Vivo Efficacy Studies of Diclazuril Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril, a benzeneacetonitrile derivative, is a potent anticoccidial agent widely used in the poultry industry. Its sodium salt form enhances its solubility and bioavailability.[1] Efficacy studies are crucial to determine the optimal dosage and treatment regimens for controlling coccidiosis caused by various Eimeria species. These application notes and protocols provide a detailed framework for conducting in vivo efficacy studies of Diclazuril sodium in broiler chickens, a primary model for avian coccidiosis research.

Diclazuril is effective against various stages of the Eimeria life cycle, including both asexual and sexual stages.[2] This broad activity spectrum allows for both prophylactic and therapeutic treatment strategies.[3][4][5] The primary mechanism of action is not fully elucidated but is known to involve the disruption of the parasite's life cycle, preventing the excretion of oocysts.[6] Recent studies suggest that Diclazuril may affect the expression of cyclin-dependent kinase-related kinase 2 (EtCRK2) in Eimeria tenella, a key regulator of the cell cycle.[6][7]

Data Presentation: Efficacy of this compound Against Eimeria Species

The following tables summarize quantitative data from various studies on the efficacy of Diclazuril in broiler chickens experimentally infected with different Eimeria species.